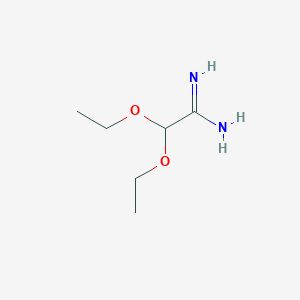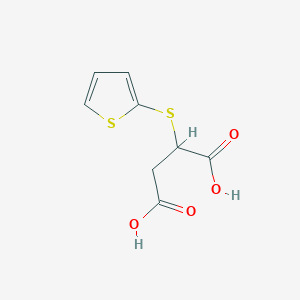
Isobutyl-(3-trifluoromethyl-phenyl)-amine
Descripción general
Descripción
Isobutyl-(3-trifluoromethyl-phenyl)-amine, also known as ITPMA, is a chemical compound used in a variety of scientific research applications. It is a white crystalline solid with a molecular weight of 206.3 g/mol. ITPMA is a derivative of the amine functional group and is composed of carbon, hydrogen, nitrogen, and fluorine atoms. It has a boiling point of 160°C and a melting point of -25°C. ITPMA is a versatile compound with a wide range of applications in both organic and inorganic chemistry.
Aplicaciones Científicas De Investigación
Isobutyl-(3-trifluoromethyl-phenyl)-amine has a wide range of applications in scientific research. It is used as a reagent in organic synthesis and is an important intermediate in the synthesis of pharmaceuticals. This compound is also used as a catalyst in the synthesis of polymers and as an additive in the production of lubricants. Additionally, it is used in the synthesis of pesticides and in the production of dyes and pigments.
Mecanismo De Acción
Isobutyl-(3-trifluoromethyl-phenyl)-amine acts as a nucleophile in organic synthesis, reacting with electrophilic substrates to form new bonds. It is also a strong base, with a pKa of 8.4, which allows it to react with a variety of substrates. Additionally, this compound is an excellent solvent for many organic compounds, allowing for efficient reaction of these compounds.
Biochemical and Physiological Effects
This compound is not known to have any significant biochemical or physiological effects in humans or other organisms. It is not known to be toxic or to have any adverse effects on the environment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Isobutyl-(3-trifluoromethyl-phenyl)-amine in laboratory experiments include its low cost, availability, and stability. Additionally, it is relatively non-toxic and has a wide range of applications in organic and inorganic chemistry. The main limitation of using this compound in laboratory experiments is its low solubility in water, which limits its use in aqueous solutions.
Direcciones Futuras
For the use of Isobutyl-(3-trifluoromethyl-phenyl)-amine include its use as a catalyst in the synthesis of pharmaceuticals, as an additive in the production of lubricants, and as a reagent in organic synthesis. Additionally, this compound could be used as an additive in the production of dyes and pigments, as well as in the synthesis of pesticides. It could also be used as a reagent in the synthesis of polymers and in the production of nanomaterials. Finally, this compound could be used as a catalyst in the production of biofuels.
Propiedades
IUPAC Name |
N-(2-methylpropyl)-3-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N/c1-8(2)7-15-10-5-3-4-9(6-10)11(12,13)14/h3-6,8,15H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YODFIDQOGQENSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=CC=CC(=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90405707 | |
| Record name | ISOBUTYL-(3-TRIFLUOROMETHYL-PHENYL)-AMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90405707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55171-30-7 | |
| Record name | ISOBUTYL-(3-TRIFLUOROMETHYL-PHENYL)-AMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90405707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[D-Ala6, N-Me-Leu7]-LH-RH](/img/structure/B1622640.png)




![S-[2-(3-nitrophenyl)-2-oxoethyl] ethanethioate](/img/structure/B1622646.png)







